3-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
3-fluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.184. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Neuroscience Drug Development
A study describes the preparation of enantioenriched β-fluoro amines, where nitrogen and fluorine atoms are attached to sp3-hybridized carbons. This process involves a chiral bifunctional Brønsted acid/base catalyst delivering β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. The research illustrates the ease of preparing fluorinated small molecules relevant to neuroscience drug development in a stereochemically comprehensive manner (Vara & Johnston, 2016).
Chiral Analysis of Amines
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is identified as a versatile reagent for analyzing scalemic mixtures of amines. This synthetic, enantiopure chiral resolution reagent reacts with α-chiral primary and secondary amines, allowing their diastereomeric products to be easily identified and quantified, demonstrating its potential for detailed chiral analysis (Rodríguez-Escrich et al., 2005).
Fluorescence Studies
Research into the fluorescence of catechol amines condensed with formaldehyde highlights the specific fluorescence properties of primary amines with hydroxyl groups in positions 3 and 4, providing insights into the chemical behavior of such compounds under specific conditions (Falck et al., 1962).
Catalyst-Free Trifluoroethylation
A practical, catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid is described, showcasing a method with remarkable functional group tolerance. This approach facilitates the synthesis of medicinally relevant functionalized tertiary β-fluoroalkylamine cores, highlighting the importance of fluorine incorporation in medicinal chemistry (Andrews et al., 2017).
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest potential targets for 3-fluoro-2,3-dihydro-1H-inden-1-amine.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting potential cellular and molecular effects .
Properties
IUPAC Name |
3-fluoro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGXZINRVZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.